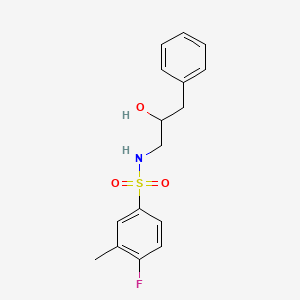

4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide

Description

4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a phenylpropyl group attached to a benzenesulfonamide core

Properties

IUPAC Name |

4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-12-9-15(7-8-16(12)17)22(20,21)18-11-14(19)10-13-5-3-2-4-6-13/h2-9,14,18-19H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDDMSBBZVOFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration: The starting material, 3-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Fluorination: The amino group is replaced with a fluorine atom through a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Alkylation: The resulting compound is then alkylated with 2-hydroxy-3-phenylpropyl bromide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfonamide group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorine atom can enhance binding affinity and metabolic stability. The hydroxy and phenylpropyl groups contribute to the compound’s overall bioactivity by interacting with hydrophobic and hydrogen-bonding sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

- 4-fluoro-N-(2-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide

- 4-chloro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide

- 4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-ethylbenzenesulfonamide

Uniqueness

4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the hydroxy and phenylpropyl groups contribute to its bioactivity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-Fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide, with the CAS number 1351632-41-1, is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 323.4 g/mol. It features a fluorine atom, a hydroxyl group, and a phenylpropyl chain, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H18FNO3S |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 1351632-41-1 |

Biological Activity

Research indicates that compounds similar to 4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide exhibit diverse biological activities, including:

- Antiviral Activity : Compounds in this class are known to inhibit viral replication.

- Anti-inflammatory Effects : They may modulate inflammatory pathways.

- Anticancer Properties : Some sulfonamides have shown efficacy against various cancer cell lines.

- Antimicrobial Effects : This compound could potentially inhibit bacterial growth.

The specific mechanism of action for 4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide remains largely uncharacterized. However, it is hypothesized that it may interact with biological targets similar to other sulfonamides, affecting key biochemical pathways.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of sulfonamide derivatives on human cancer cell lines, demonstrating that certain modifications to the structure enhance cytotoxicity against breast and colon cancer cells. The presence of the fluorine atom in the structure may play a crucial role in this activity by influencing lipophilicity and receptor binding affinity.

- Antimicrobial Activity : Research on related compounds has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The hydroxyl group is believed to enhance solubility and bioavailability, contributing to increased efficacy.

- Anti-inflammatory Effects : In vitro studies have suggested that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Enhanced cytotoxicity against cancer cell lines observed. |

| Antimicrobial Activity | Significant inhibition of bacterial growth reported. |

| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines noted. |

Q & A

Q. What are the critical steps in synthesizing 4-fluoro-N-(2-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and hydroxyl group protection/deprotection. Key steps may include:

- Nucleophilic substitution to introduce the fluorinated aromatic ring.

- Condensation reactions to attach the hydroxy-phenylpropyl moiety.

- Use of catalysts (e.g., DMAP) to enhance reaction efficiency. Analytical techniques such as NMR spectroscopy (to confirm functional groups) and mass spectrometry (to verify molecular weight) are critical for assessing purity .

Table 1: Common Analytical Techniques for Characterization

| Technique | Purpose | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Structural confirmation | Chemical shifts (δ ppm), coupling constants |

| HPLC | Purity assessment | Retention time, peak symmetry |

| HRMS | Molecular formula validation | Mass-to-charge ratio (m/z) |

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

The fluorine atom enhances lipophilicity (logP), improving membrane permeability, and introduces electron-withdrawing effects that stabilize the sulfonamide group. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing bond angles and electrostatic potential maps .

Q. What solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for sulfonamide coupling due to their ability to stabilize intermediates. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. Reaction progress can be monitored via TLC or in-situ IR spectroscopy .

Advanced Research Questions

Q. How can conflicting data on reaction kinetics be resolved?

Discrepancies in kinetic studies (e.g., rate constants for sulfonamide formation) may arise from solvent polarity or catalyst loading variations. A systematic approach includes:

- Design of Experiments (DoE) to identify critical variables (e.g., temperature, pH).

- Quantum chemical calculations (e.g., transition state modeling) to validate experimental rates .

Table 2: Example DoE Matrix for Reaction Optimization

| Factor | Low Level | High Level | Response (Yield %) |

|---|---|---|---|

| Temperature | 60°C | 80°C | 72 vs. 85 |

| Catalyst (mol%) | 5 | 10 | 68 vs. 88 |

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

Advanced methods include:

- Surface plasmon resonance (SPR) to measure binding affinity for target enzymes (e.g., carbonic anhydrase).

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses.

- Metabolomic profiling to track downstream effects in cellular assays .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact bioactivity?

Comparative SAR studies involve synthesizing analogs and evaluating:

- Enzyme inhibition potency (IC₅₀ values via fluorogenic assays).

- Pharmacokinetic properties (e.g., metabolic stability in liver microsomes). For example, replacing the 3-methyl group with a trifluoromethyl group may enhance metabolic resistance but reduce solubility .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Tools like ICReDD’s reaction path search (combining quantum mechanics and machine learning) can propose viable reaction pathways. For instance, predicting regioselectivity in electrophilic aromatic substitution using Fukui indices .

Methodological Notes

- Contradiction Management : Conflicting solubility data (e.g., in DMSO vs. water) should be resolved via standardized protocols (e.g., OECD 105).

- Data Validation : Cross-reference NMR assignments with PubChem’s computed spectra (InChI Key: XMWVEQHMEPEXFN-UHFFFAOYSA-N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.